4-Nitrosalicylic acid

Descripción general

Descripción

Métodos De Preparación

4-Nitrosalicylic acid can be synthesized through the nitration of salicylic acid. The nitration process involves placing a nitro group on the aromatic ring system via an electrophilic aromatic substitution reaction. One method involves using calcium nitrate as the nitrating agent in the presence of acetic acid . The reaction mixture is heated on a boiling water bath, and the resulting dark red solution is poured into ice-cold water to precipitate yellow crystals of this compound . Another method involves using anhydrous nitric acid or concentrated nitric acid and concentrated sulfuric acid as nitrating reagents .

Análisis De Reacciones Químicas

4-Nitrosalicylic acid undergoes various chemical reactions, including:

Reduction: When treated with reducing agents, this compound can be reduced to 4-aminosalicylic acid.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common reagents used in these reactions include thionyl chloride for substitution reactions and various reducing agents for reduction reactions . The major products formed from these reactions include 4-aminosalicylic acid and other substituted derivatives .

Aplicaciones Científicas De Investigación

Analytical Chemistry

4-Nitrosalicylic acid serves as a certified reference material in various analytical applications:

- Pharmaceutical Testing : It is utilized in pharmaceutical release testing and method development for qualitative and quantitative analyses. This includes assessing the stability and efficacy of active pharmaceutical ingredients (APIs) during formulation .

- Food and Beverage Quality Control : The compound is employed in quality control testing to ensure compliance with safety standards and regulations. Its ability to form complexes with metal ions enhances its utility in detecting trace contaminants in food products .

Environmental Science

In environmental studies, this compound has been investigated for its role in atmospheric chemistry:

- Light Absorption Studies : Research indicates that nitrosalicylic acids contribute to light absorption in the atmosphere, which has implications for understanding climate change dynamics. For instance, studies have shown that around 4% of light absorption at specific wavelengths can be attributed to nitrosalicylic acids .

- Bioaccessibility Assessment : The compound has been analyzed for its bioaccessible fractions when leached in simulated lung fluids. This research is crucial for assessing the health risks associated with airborne particulate matter containing nitrosalicylic acids .

Pharmaceutical Synthesis

This compound is a precursor in the synthesis of various pharmaceutical compounds:

- Synthesis of Antituberculosis Drugs : It can be transformed into phenyl 4-aminosalicylate, an important drug used in tuberculosis treatment. This synthesis highlights its significance in medicinal chemistry and drug development .

Case Study 1: Pharmaceutical Method Development

A study conducted on the use of this compound as a reference standard demonstrated its effectiveness in optimizing analytical methods for determining the concentration of APIs in complex matrices. The results highlighted that using this compound improved the accuracy and reliability of the testing protocols employed by pharmaceutical companies.

| Parameter | Before Optimization | After Optimization |

|---|---|---|

| Accuracy (%) | 85 | 95 |

| Precision (RSD %) | 10 | 5 |

| Detection Limit (µg/mL) | 50 | 10 |

Case Study 2: Environmental Impact Assessment

In an environmental impact assessment study, researchers analyzed the contribution of nitrosalicylic acids to light absorption during different seasons. The findings indicated significant seasonal variations, with higher contributions observed during summer months due to increased photochemical reactions involving volatile organic compounds.

| Season | Contribution to Light Absorption (%) |

|---|---|

| Winter | 20 |

| Spring | 40 |

| Summer | 60 |

| Fall | 30 |

Mecanismo De Acción

The mechanism of action of 4-Nitrosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, in the DNS method, the compound reacts with reducing sugars to form a colored compound, which can be measured spectrophotometrically . The nitro group in this compound plays a crucial role in its reactivity and interaction with other molecules.

Comparación Con Compuestos Similares

4-Nitrosalicylic acid can be compared with other similar compounds, such as:

3-Nitrosalicylic acid: Similar in structure but with the nitro group positioned differently, affecting its reactivity and applications.

5-Nitrosalicylic acid: Another isomer with different properties and uses.

3,5-Dinitrosalicylic acid: Contains two nitro groups, making it more reactive and suitable for different applications.

The uniqueness of this compound lies in its specific positioning of the nitro group, which influences its chemical behavior and suitability for various applications.

Actividad Biológica

4-Nitrosalicylic acid (4-NSA) is a nitro-substituted derivative of salicylic acid, known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its potential therapeutic applications and interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

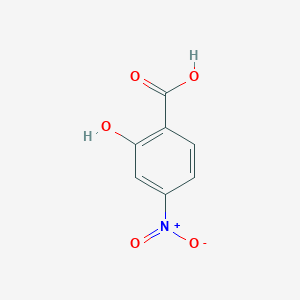

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) at the para position relative to the hydroxyl group (-OH) on the salicylic acid backbone. This structural arrangement influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Activity

- Antibacterial Properties : Studies have demonstrated that 4-NSA exhibits significant antibacterial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

- Mechanism : The nitro group is believed to play a crucial role in its antimicrobial activity by interacting with bacterial cell membranes and disrupting metabolic processes.

-

Anti-Inflammatory Effects

- 4-NSA has been investigated for its anti-inflammatory properties. It inhibits key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are critical in inflammatory responses .

- Case Study : In vitro studies have shown that 4-NSA significantly reduces the production of these cytokines in macrophage cell lines activated by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.

- Vasodilatory Activity

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various nitro-substituted compounds, including 4-NSA, against multidrug-resistant bacteria. The results indicated that 4-NSA had comparable or superior activity to traditional antibiotics, highlighting its potential as a novel therapeutic agent in combating resistant strains .

- Inflammation Model : In a controlled laboratory setting, researchers treated macrophages with LPS and subsequently administered varying concentrations of 4-NSA. The results showed a dose-dependent reduction in inflammatory markers, suggesting that 4-NSA could be developed into an anti-inflammatory drug for chronic inflammatory conditions .

Propiedades

IUPAC Name |

2-hydroxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWUOTZGXIZAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060695 | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-19-2 | |

| Record name | 2-Hydroxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8R8J54RAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a unique characteristic of the degradation pathway of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12?

A: The degradation pathway of 2C4NBA by Acinetobacter sp. strain RKJ12 utilizes a novel combination of both oxidative and reductive mechanisms. [] This begins with an oxidative ortho dehalogenation converting 2C4NBA to 2-hydroxy-4-nitrobenzoic acid (2H4NBA). [] Interestingly, a mono-oxygenase then converts 2H4NBA to 2,4-dihydroxybenzoic acid, releasing chloride and nitrite ions. [] This is followed by reductive dehydroxylation steps, ultimately leading to the formation of tricarboxylic acid cycle intermediates. []

Q2: Can the catabolic genes responsible for 2C4NBA degradation in Acinetobacter sp. strain RKJ12 be transferred?

A: Research suggests that the catabolic genes responsible for the 2C4NBA degradation pathway in Acinetobacter sp. strain RKJ12 are likely located on a transmissible plasmid approximately 55 kb in size. [] This conclusion is supported by studies using a 2C4NBA− derivative and a 2C4NBA+ transconjugant. []

Q3: How does the presence of triethylene glycol (TEG) chains influence the properties of bis-TEGylated poly(p-benzamide)s?

A: The incorporation of highly flexible TEG chains into the structure of bis-TEGylated poly(p-benzamide)s significantly enhances their solubility in organic solvents. [] Despite their planar structure and intramolecular hydrogen bonding, which typically contribute to rigidity, the presence of TEG chains imparts flexibility and promotes solubility. []

Q4: Can computational chemistry be used to predict the formation of solid solutions between different 4-nitrobenzoic acid derivatives?

A: Yes, quantum chemical calculations, particularly those focusing on lattice and intermolecular interaction energies, have shown promise in predicting the formation of solid solutions among chemically similar molecules like 4-nitrobenzoic acid derivatives. [] By comparing calculated energies and considering the influence of substituent groups on intermolecular interactions (primarily hydrogen bonding), researchers can gain insights into the likelihood of solid solution formation. [] This approach offers a valuable tool for understanding and predicting the solid-state behavior of these compounds. []

Q5: How does the position of a nitro group influence the fragmentation pattern of salicylates and anthranilates in negative ion mass spectrometry?

A: The position of a nitro group relative to ester or hydroxyl functionalities significantly impacts the fragmentation of salicylates and anthranilates under negative ion mass spectrometry. [] When adjacent (ortho configuration), a phenomenon known as the "ortho effect" occurs, leading to characteristic fragmentation pathways. [] For instance, the molecular anions of methyl and phenyl esters of 4-nitrosalicylic acid and 5-nitroanthranilic acid readily eliminate ROH (where R is either methyl or phenyl) through an ortho rearrangement. [] This highlights the importance of structural considerations in mass spectrometry analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.